

Toxicological Profile of Rinderine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: *Rinderine N-oxide*

Cat. No.: *B1474376*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for **Rinderine N-oxide** is limited. This guide provides a comprehensive overview based on the known toxicology of its parent pyrrolizidine alkaloid (PA), Rinderine, and the well-established metabolic and toxicological pathways of closely related PA N-oxides, such as Riddelliine N-oxide. This approach allows for a scientifically grounded, albeit extrapolated, toxicological profile.

Executive Summary

Rinderine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in certain plant species, including *Rindera graeca*.^[1] While N-oxidation is often a detoxification pathway for PAs, PA N-oxides can be reduced back to their parent alkaloids in vivo, particularly by the intestinal microbiota and liver enzymes. Consequently, the toxicological profile of **Rinderine N-oxide** is intrinsically linked to that of Rinderine. The primary concern with 1,2-unsaturated PAs like Rinderine is their potential for hepatotoxicity, genotoxicity, and carcinogenicity following metabolic activation.

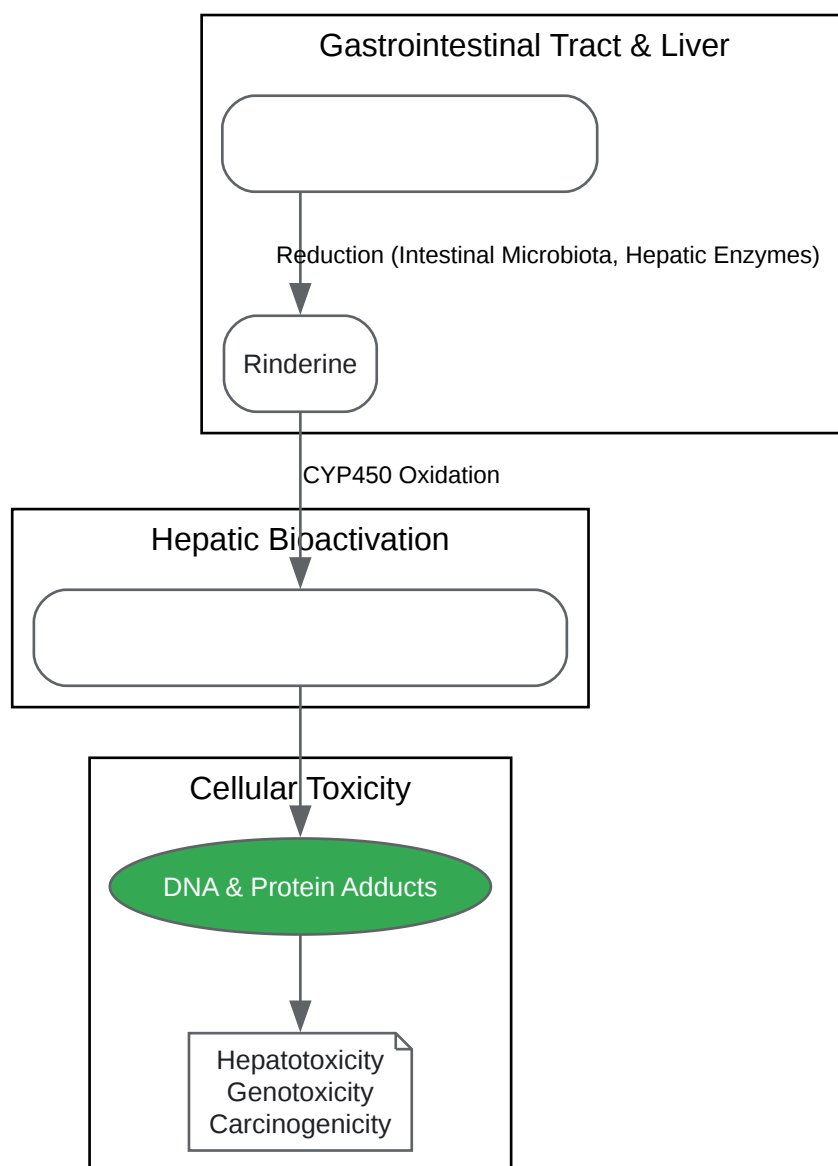
Chemical and Physical Properties

| Property | Value | Source |
|-------------------|--|----------|
| Rinderine | | |
| Molecular Formula | C15H25NO5 | PubChem |
| Molecular Weight | 299.36 g/mol | PubChem |
| IUPAC Name | (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester | PubChem |
| Rinderine N-oxide | | |
| Molecular Formula | C15H25NO6 | Inferred |
| Molecular Weight | 315.36 g/mol | Inferred |

Toxicokinetics and Metabolism

The toxicity of **Rinderine N-oxide** is critically dependent on its in vivo conversion to Rinderine. This metabolic pathway is a two-step process:

- **Reduction to Parent PA:** Following ingestion, **Rinderine N-oxide** is likely reduced to Rinderine by intestinal microflora and hepatic enzymes. This retro-conversion is a key toxification step.
- **Metabolic Activation of Rinderine:** The resulting Rinderine, a 1,2-unsaturated PA, undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) monooxygenases. This process generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily bind to cellular nucleophiles.



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Metabolic activation pathway of **Rinderine N-oxide**.

Non-Clinical Toxicology

Acute Toxicity

Specific acute toxicity data for **Rinderine N-oxide** is not available. However, for the parent compound, Rinderine, the following has been reported:

| Compound | Species | Route | LD50/MLD | Reference |
|-----------|---------|-----------------|-------------------------------|-----------|
| Rinderine | Rat | Intraperitoneal | 3.2 mmol/kg (960 mg/kg) (MLD) | [2] |

MLD: Minimum Lethal Dose

Genotoxicity

Direct genotoxicity studies on **Rinderine N-oxide** have not been identified. However, 1,2-unsaturated PAs as a class are known to be genotoxic.[3][4][5] The formation of DHP-derived DNA adducts is considered the initial step in PA-induced carcinogenicity.[4] Studies on the related compound, riddelliine N-oxide, have shown that it is a potential genotoxic hepatocarcinogen through its conversion to riddelliine.[6]

Illustrative Data for Riddelliine N-oxide:

| Compound | Dose | Species | Findings | Reference |
|---------------------|----------------------|-----------|---|-----------|
| Riddelliine N-oxide | 1.0 mg/kg for 3 days | F344 Rats | DNA adducts: 39.9 ± 0.6 adducts/10 ⁷ nucleotides | [6] |
| Riddelliine | 1.0 mg/kg for 3 days | F344 Rats | DNA adducts: 103.7 ± 5.9 adducts/10 ⁷ nucleotides | [6] |

This demonstrates that while the N-oxide may be less potent than the parent PA, it is still capable of inducing significant DNA damage.

Carcinogenicity

Specific carcinogenicity studies for Rinderine or its N-oxide are lacking. However, the genotoxic nature of its presumed reactive metabolites strongly suggests a carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified plants containing PAs as

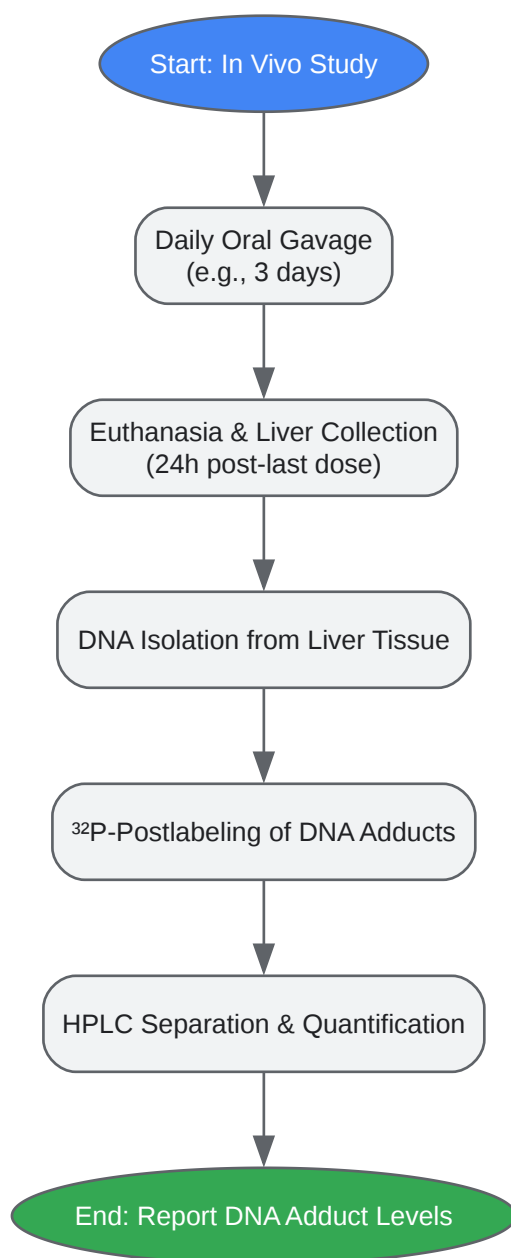
Group 2B (possibly carcinogenic to humans). Riddelliine, a structurally related PA, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[7] Chronic exposure to riddelliine has been shown to cause liver hemangiosarcomas, hepatocellular adenomas, and mononuclear-cell leukemia in rats.[7]

Experimental Protocols

Detailed experimental protocols for **Rinderine N-oxide** are not available. The following are representative protocols for key toxicological assays, based on studies with the surrogate compound, riddelliine.

In Vivo DNA Adduct Formation Assay (Illustrative)

- Test System: Male F344 rats.
- Administration: Oral gavage of Riddelliine N-oxide (e.g., 1.0 mg/kg body weight) daily for three consecutive days. A control group receives the vehicle (e.g., phosphate buffer).
- Sample Collection: Animals are euthanized 24 hours after the last dose, and livers are collected.
- DNA Isolation: Liver DNA is isolated using standard enzymatic digestion and solvent extraction methods.
- Adduct Analysis: DNA adducts are detected and quantified using the ^{32}P -postlabeling/HPLC method. This involves enzymatic digestion of DNA to nucleotides, enrichment of adducted nucleotides, labeling with ^{32}P -ATP, and separation and quantification by high-performance liquid chromatography (HPLC) with a radioactivity detector.
- Endpoint: Levels of specific DHP-derived DNA adducts are measured and reported as adducts per 10^7 or 10^8 nucleotides.



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Workflow for an in vivo DNA adduct formation study.

In Vitro Metabolism Assay (Illustrative)

- Test System: Rat or human liver microsomes.
- Reaction Mixture: Microsomes are incubated with Riddelline N-oxide in a buffered solution containing an NADPH-generating system. For reduction studies, hypoxic conditions (e.g., argon atmosphere) are used.

- Incubation: The reaction is carried out at 37°C for a specified time.
- Analysis: The reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the parent alkaloid (Riddelliine) and other metabolites like dehydroretronecine (DHR).
- Endpoint: Rate of metabolite formation.

Mechanism of Action for Toxicity

The proposed mechanism of toxicity for **Rinderine N-oxide** involves a cascade of events initiated by its metabolic conversion:

- Formation of Reactive Metabolites: Following reduction to Rinderine and subsequent CYP-mediated oxidation, electrophilic DHPAs are formed in the liver.
- Adduct Formation: These reactive metabolites bind covalently to cellular macromolecules, including DNA and proteins.
- Cellular Damage: DNA adducts can lead to mutations and chromosomal aberrations, initiating carcinogenesis. Protein adducts can disrupt cellular function, leading to cytotoxicity and organ damage, particularly in the liver.
- Pathological Outcomes: The cumulative cellular damage manifests as hepatotoxicity (e.g., megalocytosis, necrosis), genotoxicity, and ultimately, the development of tumors, primarily in the liver.

Conclusion

The toxicological profile of **Rinderine N-oxide** is predicted to be similar to that of other 1,2-unsaturated pyrrolizidine alkaloids. While it may be less potent than its parent compound, Rinderine, its in vivo reduction makes it a significant health concern. The primary toxicities are hepatotoxicity, genotoxicity, and carcinogenicity, driven by the metabolic formation of reactive pyrrolic esters that form adducts with DNA and proteins. Further research is required to establish a definitive toxicological profile and quantitative risk assessment for **Rinderine N-oxide** specifically. Professionals in drug development should be aware of the potential for PA contamination in herbal ingredients and the associated toxicological risks.

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